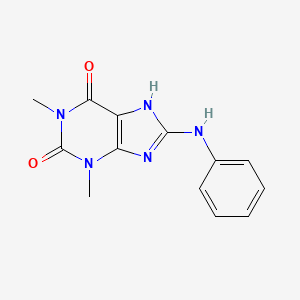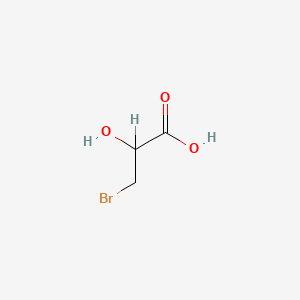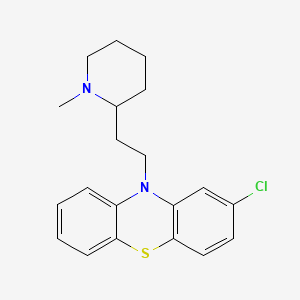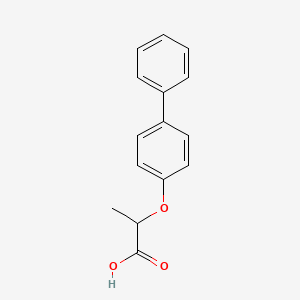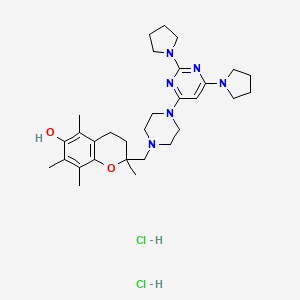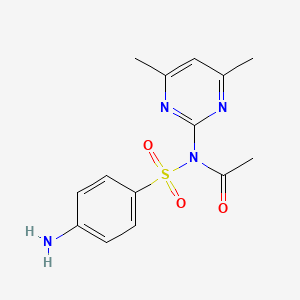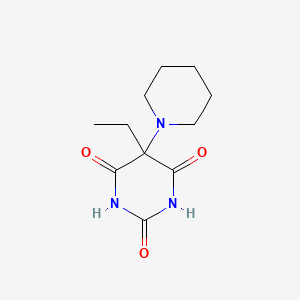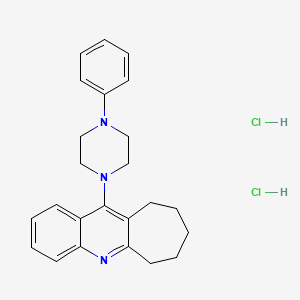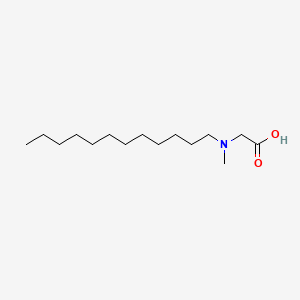
Iridium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium(3+) is a monoatomic trication and an iridium molecular entity.
科学研究应用
Photophysical Properties and Applications
Iridium(III) complexes are known for their remarkable photophysical properties, such as high photoluminescence quantum yields and wide color tunability. These properties make them suitable for various applications, including sensing, bio-imaging, photoredox catalysis, solar fuels, and solid-state lighting. The use of iridium complexes in self-assembled systems, soft materials, liquid crystals, gels, and colloids has been explored, demonstrating their versatility in different material contexts (Martir & Zysman‐Colman, 2018).
Application in Chemodosimeters and Logic Gates
The phosphorescent properties of iridium(III) complexes have led to their use as luminescent chemosensors. For instance, specific iridium(III) complexes have been developed as highly selective chemodosimeters for detecting Hg(2+) ions, showing potential as molecular logic gates. This highlights the complex's ability to function in both detection and computational logic contexts (Liu et al., 2011).
Organic Electronic Devices
Ionic iridium(III) complexes are emerging as promising materials for organic electronic devices, thanks to their excellent photophysical properties, redox stability, and efficient emissions. Their applications range from phosphorescent light-emitting devices to data recording, storage, and security, demonstrating their significant role in future organic electronic materials technology (Ma, Tsuboi, Qiu, & Duan, 2017).
Catalysts for Oxygen Evolution Reaction
Iridium plays a crucial role in catalysts for the oxygen evolution reaction (OER) in modern technologies like proton exchange membrane water electrolyzers. Studies have focused on tuning the electrocatalytic performance of iridium through thermal treatments, which affect its activity and stability, demonstrating its importance in energy conversion and storage applications (Geiger et al., 2016).
Therapeutic and Bioimaging Reagents
Iridium(III) complexes have emerged as potential anticancer drugs and cellular imaging reagents. Their intense, long-lived, and environment-sensitive emission makes them suitable for live-cell imaging, intracellular sensing, gene-delivery, and cancer cell detection. This highlights the versatility of iridium(III) complexes in both therapeutic applications and biological research (Lo & Zhang, 2012).
pH Sensing and Photoinduced Cell Death
Cyclometalated iridium(III) complexes are promising for use as luminescent probes in cellular imaging. Their photophysical properties have been exploited for pH-activatable complexes that can enhance emission intensity in certain pH ranges, selectively staining cellular components, and inducing necrosis-like cell death upon photoirradiation (Kando et al., 2015).
Catalytic Applications
Iridium's catalytic activity is notable in various organic and inorganic chemical transformations, especially in capturing sunlight and converting it into chemical energy. This makes it potentially useful in artificial photosynthesis processes to address future energy and food challenges (Singh, 2016).
属性
CAS 编号 |
22555-00-6 |
|---|---|
产品名称 |
Iridium(3+) |
分子式 |
Ir+3 |
分子量 |
192.22 g/mol |
IUPAC 名称 |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
InChI 键 |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
规范 SMILES |
[Ir+3] |
其他 CAS 编号 |
22555-00-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



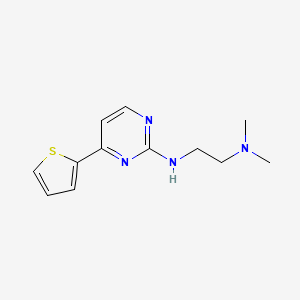


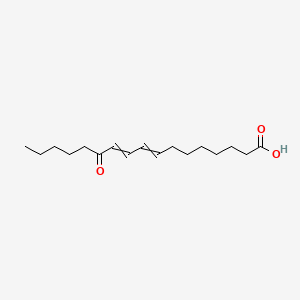
![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
